molecular formula C12H8BrNO3 B1391624 5-Bromo-6-phenoxynicotinic acid CAS No. 1215764-12-7

5-Bromo-6-phenoxynicotinic acid

Cat. No.: B1391624
CAS No.: 1215764-12-7
M. Wt: 294.1 g/mol
InChI Key: XNEKVNCAIXKWBB-UHFFFAOYSA-N
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Description

5-Bromo-6-phenoxynicotinic acid is an organic compound with the molecular formula C₁₂H₈BrNO₃. It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5th position and the phenoxy group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-phenoxynicotinic acid typically involves the bromination of 6-phenoxynicotinic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and scalable, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-phenoxynicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-phenoxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-phenoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxynicotinic Acid: This compound lacks the bromine atom at the 5th position.

    5-Bromo-2-nicotinic Acid: Another brominated derivative of nicotinic acid, but with the bromine atom at the 2nd position.

Uniqueness

5-Bromo-6-phenoxynicotinic acid is unique due to the specific positioning of the bromine and phenoxy groups on the nicotinic acid scaffold. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-6-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKVNCAIXKWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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